4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O4S and its molecular weight is 454.93. The purity is usually 95%.
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Biological Activity
The compound 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family. Its complex structure and specific functional groups suggest potential biological activities that warrant detailed exploration. This article provides an overview of its synthesis, biological activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18ClN3O3S with a molecular weight of approximately 393.88 g/mol. The presence of the 4-chlorophenyl and 3,5-dimethylphenyl groups enhances its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the thiadiazine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The chlorophenyl and dimethylphenyl groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, quinazolinone derivatives have demonstrated broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
- Anticancer Activity : Similar compounds have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling proteins involved in cell proliferation . For example, compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines such as Caco-2 and A549 .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical cellular processes. For example, the presence of the thiadiazine ring can enhance binding affinity to target proteins involved in metabolic pathways or cell signaling .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death through mechanisms involving mitochondrial dysfunction .
Case Studies and Comparative Analysis
A comparative analysis of related compounds highlights the structural features that contribute to their biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide | Contains chlorophenyl and sulfanyl groups | Antimicrobial |
2-(4-Chlorophenyl)-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one | Shares chlorophenyl substituent | Antitumor |
3-(4-Methoxyphenyl)-2-thioxoquinazolin-4(3H)-one | Similar quinazolinone core | Antibacterial |
These comparisons illustrate how variations in substituent groups can influence the potency and spectrum of biological activity.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-15-11-16(2)13-19(12-15)26-23(28)25(14-21(27)17-7-9-18(24)10-8-17)20-5-3-4-6-22(20)31(26,29)30/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFKOTANZGMXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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